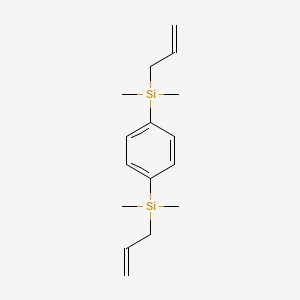

1,4-Bis(allyldimethylsilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C16H26Si2 |

|---|---|

Molecular Weight |

274.55 g/mol |

IUPAC Name |

[4-[dimethyl(prop-2-enyl)silyl]phenyl]-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C16H26Si2/c1-7-13-17(3,4)15-9-11-16(12-10-15)18(5,6)14-8-2/h7-12H,1-2,13-14H2,3-6H3 |

InChI Key |

PERWZJKNNYCEMA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=C(C=C1)[Si](C)(C)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Bis(allyldimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,4-Bis(allyldimethylsilyl)benzene is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented chemistry of the closely related precursor, 1,4-bis(dimethylsilyl)benzene, and the known reactivity of allyldimethylsilyl functional groups. The information presented herein is intended for research and development purposes and should be used as a foundation for further experimental investigation.

Introduction

This compound is an organosilicon compound featuring a central phenylene ring functionalized with two allyldimethylsilyl groups at the para positions. This symmetrical structure, possessing reactive allyl moieties, makes it a potentially valuable monomer and crosslinking agent in polymer chemistry, as well as a versatile building block in organic synthesis. The presence of the silicon atoms imparts unique properties such as thermal stability and hydrophobicity, while the allyl groups offer sites for a variety of chemical transformations.

Chemical Properties

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₁₆H₂₆Si₂ | Structural analysis |

| Molecular Weight | 274.55 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Based on similar organosilane compounds[1] |

| Boiling Point | Expected to be higher than 1,4-bis(dimethylsilyl)benzene (213-214 °C) due to increased molecular weight. | Comparison with 1,4-bis(dimethylsilyl)benzene[2][3] |

| Density | Expected to be slightly higher than 1,4-bis(dimethylsilyl)benzene (0.874 g/mL at 25 °C). | Comparison with 1,4-bis(dimethylsilyl)benzene[2][3] |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, hexanes). | General solubility of organosilanes. |

| Spectroscopic Data | See Section 5 for predicted NMR and IR characteristics. | Inferred from the functional groups present. |

Synthesis

A direct, documented synthesis for this compound is not prevalent in the literature. However, a highly plausible and efficient synthetic route involves the hydrosilylation of a suitable precursor or the reaction of a silyl hydride with an allyl halide. A proposed two-step synthesis is outlined below, starting from the commercially available 1,4-dichlorobenzene.

Step 1: Synthesis of 1,4-Bis(dimethylsilyl)benzene

The precursor, 1,4-bis(dimethylsilyl)benzene, can be synthesized in high yield via a Wurtz-Fittig type reaction between 1,4-dichlorobenzene and dimethylchlorosilane using sodium metal as a coupling agent.[2][4]

Experimental Protocol:

-

Materials: 1,4-dichlorobenzene, dimethylchlorosilane, sodium metal, xylene, and a phase transfer catalyst such as TDA-1.[2][4]

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, disperse sodium metal in dry xylene under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Heat the mixture to the melting point of sodium and stir vigorously to create a fine sodium sand.

-

Cool the suspension and add the phase transfer catalyst.

-

A mixture of 1,4-dichlorobenzene and dimethylchlorosilane in xylene is added dropwise to the sodium suspension while maintaining the temperature.[2][4]

-

After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reaction.[4]

-

The reaction is then cooled and quenched by the slow addition of a proton source, followed by water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 1,4-bis(dimethylsilyl)benzene.[2][4]

-

Caption: Synthesis of 1,4-Bis(dimethylsilyl)benzene.

Step 2: Proposed Synthesis of this compound

The target compound can be synthesized by the reaction of 1,4-bis(dimethylsilyl)benzene with an allyl halide, such as allyl bromide, in the presence of a suitable catalyst. This reaction is a form of hydrosilylation where the Si-H bond adds across the carbon-carbon double bond, or more likely in this case, a dehydrohalogenative coupling. A more direct and cleaner approach would be the platinum-catalyzed hydrosilylation of an alkyne, followed by the introduction of the allyl groups. However, a more straightforward laboratory synthesis would likely involve the reaction with an allyl Grignard reagent or allyllithium.

Proposed Experimental Protocol (via Grignard Reaction):

-

Materials: 1,4-Bis(dimethylchlorosilyl)benzene (can be prepared from 1,4-bis(dimethylsilyl)benzene by chlorination), allylmagnesium bromide (prepared from allyl bromide and magnesium turnings), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of 1,4-bis(dimethylchlorosilyl)benzene in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of allylmagnesium bromide in THF to the cooled solution of the silyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

-

Caption: Proposed synthesis of this compound.

Reactivity

The reactivity of this compound is expected to be dominated by the two terminal allyl groups. These groups can undergo a variety of reactions, making the compound a versatile monomer and synthetic intermediate.

Hydrosilylation

The allyl groups are susceptible to hydrosilylation reactions, where a Si-H bond adds across the carbon-carbon double bond. This can be used to further functionalize the molecule or to create crosslinked polymer networks. For instance, reaction with a molecule containing two Si-H groups in the presence of a platinum catalyst would lead to a polymer.

Polymerization

This compound can act as a monomer in various polymerization reactions:

-

Free Radical Polymerization: The allyl double bonds can undergo free-radical polymerization, although they are generally less reactive than styrenic or acrylic monomers.

-

Metathesis Polymerization: The terminal alkenes can participate in acyclic diene metathesis (ADMET) polymerization using a suitable catalyst (e.g., Grubbs' catalyst) to form a poly(phenylene-co-silylenevinylene) polymer.

-

Thiol-Ene "Click" Chemistry: The allyl groups can readily react with thiols in the presence of a radical initiator or UV light, providing a highly efficient method for creating crosslinked networks or for surface functionalization.

Caption: Key reactivity pathways of this compound.

Electrophilic Addition

The double bonds of the allyl groups can undergo typical electrophilic addition reactions with reagents such as hydrogen halides (H-X) and halogens (X₂).

Spectroscopic Characterization (Predicted)

Based on the proposed structure, the following spectroscopic characteristics are anticipated:

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Assignment |

| ¹H NMR | ~7.4-7.6 ppm (s, 4H)~5.7-5.9 ppm (m, 2H)~4.8-5.0 ppm (m, 4H)~1.6-1.8 ppm (d, 4H)~0.1-0.2 ppm (s, 12H) | Aromatic C-HAllyl -CH=Allyl =CH₂Allyl -Si-CH₂-Si-CH₃ |

| ¹³C NMR | ~138-140 ppm~133-135 ppm~133-135 ppm~113-115 ppm | Aromatic C-SiAromatic C-HAllyl -CH=Allyl =CH₂Allyl -Si-CH₂-Si-CH₃ |

| ²⁹Si NMR | Expected to be in the typical range for alkyl-aryl-silyl compounds. | Si(CH₃)₂(Allyl)(Aryl) |

| FT-IR | ~3070 cm⁻¹~3000-2850 cm⁻¹~1630 cm⁻¹~1250 cm⁻¹~1100 cm⁻¹~820 cm⁻¹ | =C-H stretch (allyl)-C-H stretch (alkyl)C=C stretch (allyl)Si-CH₃ symmetric deformationSi-Aryl stretchp-disubstituted benzene |

Applications in Research and Development

Given its structure, this compound holds significant potential in several areas of materials science and organic synthesis:

-

Silicon-containing Polymers: As a monomer or crosslinker for the synthesis of polysiloxanes, polycarbosilanes, and other silicon-containing polymers with enhanced thermal stability and tailored mechanical properties.

-

Organic-Inorganic Hybrid Materials: Its ability to be incorporated into both organic and inorganic frameworks makes it a candidate for the development of novel hybrid materials.

-

Surface Modification: The reactive allyl groups can be used to functionalize surfaces, imparting hydrophobicity, and providing anchor points for further chemical modifications.

-

Drug Delivery and Biomedical Devices: The biocompatibility of some organosilicon compounds suggests potential applications in the biomedical field, where the compound could be used to create functionalized polymers for drug delivery systems or medical device coatings.

Conclusion

While direct experimental data remains to be published, the chemical properties and reactivity of this compound can be confidently inferred from the well-established chemistry of its precursor and related allylsilane compounds. Its bifunctional nature, combining a rigid aromatic core with reactive allyl groups, makes it a promising candidate for further investigation in polymer chemistry, materials science, and organic synthesis. The experimental protocols and reactivity pathways outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule.

References

- 1. 1,4-BIS(DIMETHYLSILYL)BENZENE | [gelest.com]

- 2. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 [chemicalbook.com]

- 3. Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(dimethylsilyl)benzene synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Bis(allyldimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Infrared) and a detailed experimental protocol for the synthesis of 1,4-Bis(allyldimethylsilyl)benzene. Due to the limited availability of direct experimental spectra in published literature, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 1,4-bis(dimethylsilyl)benzene with an allyl halide, such as allyl bromide. This reaction involves the addition of the Si-H bond across the double bond of the allyl group.

Experimental Protocol: Synthesis via Hydrosilylation

This protocol is a representative procedure based on established methods for hydrosilylation reactions.

Materials:

-

1,4-bis(dimethylsilyl)benzene

-

Allyl bromide

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with 1,4-bis(dimethylsilyl)benzene and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the range of 10-50 ppm of platinum relative to the silyl reactant) is added to the stirred solution.

-

Addition of Allyl Bromide: Allyl bromide (a slight excess, typically 2.1 to 2.2 equivalents) is dissolved in anhydrous toluene and placed in the dropping funnel. The solution of allyl bromide is then added dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to a temperature between 60-80°C and stirred for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the Si-H stretching band in the IR spectrum (around 2130 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | Singlet | 4H | Aromatic protons (C₆H₄ ) |

| ~ 5.80 | Multiplet | 2H | -CH=CH₂ |

| ~ 4.90 | Multiplet | 4H | -CH=CH₂ |

| ~ 1.65 | Doublet | 4H | Si-CH₂ -CH=CH₂ |

| ~ 0.25 | Singlet | 12H | Si-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | Aromatic C (ipso, attached to Si) |

| ~ 134 | -C H=CH₂ |

| ~ 133 | Aromatic C H |

| ~ 114 | -CH=C H₂ |

| ~ 25 | Si-C H₂-CH=CH₂ |

| ~ -3 | Si-C H₃ |

2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3075 | Medium | =C-H stretch (alkenyl) |

| ~ 2960, 2920 | Medium | C-H stretch (methyl and methylene on silicon) |

| ~ 1640 | Medium | C=C stretch (alkenyl) |

| ~ 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Si-CH₃ symmetric deformation |

| ~ 1100 | Strong | Si-C stretch |

| ~ 990, 910 | Strong | =C-H out-of-plane bending (alkenyl) |

| ~ 820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~ 780 | Strong | Si-C stretch and CH₃ rock on Si |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthetic and analytical workflow for this compound.

In-depth Technical Guide: Reaction Mechanisms Involving 1,4-Bis(allyldimethylsilyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

Preamble:

Synthesis of the Core Structure: 1,4-Bis(dimethylsilyl)benzene

The foundational precursor, 1,4-Bis(dimethylsilyl)benzene, is a crucial starting material. Its synthesis is well-documented and typically proceeds via a Wurtz-Fittig type reaction.

Experimental Protocol: Synthesis of 1,4-Bis(dimethylsilyl)benzene[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dichlorobenzene | 147.00 | 73.5 g | 0.5 |

| Dimethylchlorosilane | 94.62 | 96.5 g | 1.02 |

| Sodium Metal | 22.99 | 47 g | 2.04 |

| Xylene | - | 330 g | - |

| TDA-1 (catalyst) | - | 0.37 g | - |

| Water | 18.02 | 280 mL | - |

Procedure:

-

A 1000 mL reaction flask is charged with 230 g of xylene, 47 g of sodium metal, and 0.37 g of TDA-1.

-

The mixture is heated to 100-110°C with stirring for 1 hour to disperse the sodium, forming a sodium sand.

-

A solution of 73.5 g of 1,4-dichlorobenzene and 100 g of xylene is prepared, and 96.5 g of dimethylchlorosilane is added to this mixture.

-

The resulting mixture is added dropwise to the sodium sand suspension over approximately 5 hours while maintaining the temperature at 100-110°C.

-

After the addition is complete, the reaction is held at 100-110°C for an additional 2 hours.

-

The reaction mixture is then cooled to 5-15°C, and 280 mL of water is slowly added.

-

The mixture is stirred for 1 hour, after which the layers are allowed to separate.

-

The lower aqueous phase is removed, and the upper organic phase, containing the crude product, is collected.

-

The organic phase is subjected to vacuum distillation. The fraction collected at a temperature below 120°C yields pure 1,4-Bis(dimethylsilyl)benzene.

Yield: 92 g (95% yield) with a purity greater than 99%.[1][2]

Postulated Synthesis of 1,4-Bis(allyldimethylsilyl)benzene

While a direct, documented synthesis for this compound is not readily found, a plausible synthetic route would involve the hydrosilylation of a suitable di-alkyne with dimethylsilane, followed by the reaction of the resulting Si-H functionalized intermediate with an allyl Grignard reagent. A more direct, albeit speculative, approach could involve the reaction of 1,4-bis(chlorodimethylsilyl)benzene with allylmagnesium bromide.

Key Reaction Mechanisms

The reactivity of this compound is predicted to be dominated by the chemistry of its allyl and dimethylsilyl functionalities.

Hydrosilylation Polymerization

The allyl groups of this compound are expected to readily undergo hydrosilylation reactions. This is a powerful method for forming silicon-carbon bonds.[3] In the context of polymerization, this compound could serve as a monomer in reactions with a co-monomer containing at least two Si-H groups. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are commonly employed to facilitate this reaction.

Proposed General Hydrosilylation Polymerization Workflow:

Caption: Proposed workflow for hydrosilylation polymerization.

Thiol-Ene Reactions

The allyl groups are also susceptible to thiol-ene "click" chemistry. This reaction proceeds via a radical mechanism, often initiated by UV light or a radical initiator, and results in the formation of a thioether linkage. This provides a highly efficient and versatile method for functionalization or cross-linking.

Proposed Thiol-Ene Cross-linking Mechanism:

Caption: Proposed mechanism for thiol-ene cross-linking.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization driven by the formation of ethylene gas as a byproduct. The terminal allyl groups of this compound make it a suitable monomer for ADMET polymerization, which would lead to the formation of unsaturated poly(carbosilanes). Ruthenium-based catalysts, such as Grubbs' catalysts, are typically used for this transformation.

Proposed ADMET Polymerization Logical Flow:

Caption: Logical flow of ADMET polymerization.

Potential Applications

Polymers derived from this compound are anticipated to possess unique properties stemming from the combination of the rigid phenylene core and the flexible dimethylsilylallyl linkages. These materials could find applications in:

-

High-Performance Elastomers: The siloxane-like character could impart low-temperature flexibility and thermal stability.

-

Dielectric Materials: The low polarity of the polymer backbone may lead to materials with low dielectric constants, suitable for microelectronics.

-

Gas Permeable Membranes: The flexible siloxane linkages can enhance gas permeability.

-

Functional Coatings: The reactivity of the allyl groups in the polymer backbone could be exploited for post-polymerization modification and the development of functional coatings.

Conclusion and Future Outlook

While direct experimental data on the reaction mechanisms of this compound is currently lacking in the scientific literature, its chemical structure suggests a rich and versatile reactivity. The hydrosilylation, thiol-ene, and ADMET polymerization pathways represent promising avenues for the synthesis of novel silicon-containing polymers. Further research is required to elucidate the specific reaction kinetics, optimize reaction conditions, and fully characterize the properties of the resulting materials. The synthesis and subsequent investigation of this monomer and its polymers could unlock new possibilities in materials science and engineering.

References

In-Depth Technical Guide to 1,4-Bis(dimethylsilyl)benzene (CAS Number 2488-01-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dimethylsilyl)benzene, identified by CAS number 2488-01-9, is a versatile organosilicon compound. Its symmetrical aromatic structure, featuring a central benzene ring substituted with two dimethylsilyl groups at the para position, imparts unique chemical reactivity and thermal stability. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety information, with a focus on its role as a key building block in materials science and its potential relevance to advanced chemical synthesis for research and development.

Chemical and Physical Properties

1,4-Bis(dimethylsilyl)benzene is a colorless to light yellow, clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈Si₂ | [1] |

| Molecular Weight | 194.42 g/mol | [1] |

| CAS Number | 2488-01-9 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.874 g/mL at 25 °C | [1] |

| Boiling Point | 213-214 °C | [1] |

| Refractive Index (n20/D) | 1.502 | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Purity | >97% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-Bis(dimethylsilyl)benzene. Below are the key spectroscopic data with interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

Aromatic Protons (C₆H₄): A singlet is observed for the four equivalent aromatic protons.

-

Silicon-Hydride Protons (Si-H): A septet is typically observed due to coupling with the adjacent methyl protons.

-

Methyl Protons (Si-CH₃): A doublet is observed due to coupling with the silicon-hydride proton.

-

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the aromatic and methyl carbons. Due to the symmetry of the molecule, only two signals are expected for the benzene ring carbons and one for the methyl carbons.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. For 1,4-Bis(dimethylsilyl)benzene, a single resonance is expected, and this technique is particularly useful for monitoring reactions involving the Si-H bond.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(dimethylsilyl)benzene displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~2100 | Si-H stretching (strong, characteristic) |

| ~3050 | C-H aromatic stretching |

| ~2960 | C-H aliphatic stretching |

| ~1250 | Si-CH₃ deformation |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,4-Bis(dimethylsilyl)benzene would show the molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the Si-C bonds.

Synthesis and Experimental Protocols

1,4-Bis(dimethylsilyl)benzene can be synthesized through several routes. A common and high-yield method involves the reaction of a dihalobenzene with a chlorosilane in the presence of a reducing agent.

Synthesis from 1,4-Dichlorobenzene and Dimethylchlorosilane

A robust method for the synthesis of 1,4-Bis(dimethylsilyl)benzene is the reaction of 1,4-dichlorobenzene with dimethylchlorosilane using sodium metal as a coupling agent in a suitable solvent like xylene.[3][4]

Experimental Protocol:

-

Preparation of Sodium Sand: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add xylene and sodium metal. Heat the mixture to 100-110 °C with vigorous stirring to form a fine dispersion of sodium sand.

-

Preparation of Reactant Mixture: In a separate flask, dissolve 1,4-dichlorobenzene in xylene and then add dimethylchlorosilane.

-

Reaction: Add the mixture of 1,4-dichlorobenzene and dimethylchlorosilane dropwise to the sodium sand suspension while maintaining the temperature at 100-110 °C. The addition is typically carried out over several hours.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at the same temperature for a few more hours to ensure the reaction goes to completion. Cool the reaction mixture and cautiously quench with water.

-

Isolation and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. The crude product is then purified by vacuum distillation to yield 1,4-Bis(dimethylsilyl)benzene with a purity greater than 99%.[3]

Below is a Graphviz diagram illustrating the workflow for this synthesis.

Caption: Synthesis workflow for 1,4-Bis(dimethylsilyl)benzene.

Reactivity and Applications

The reactivity of 1,4-Bis(dimethylsilyl)benzene is primarily centered around the two silicon-hydrogen (Si-H) bonds, which are susceptible to a variety of chemical transformations. This makes it a valuable monomer for the synthesis of silicon-containing polymers.[5]

Key Reactions

-

Hydrosilylation: The Si-H bonds can readily undergo hydrosilylation reactions, which involve the addition of the Si-H bond across unsaturated bonds like alkenes and alkynes. This reaction is a powerful tool for creating new silicon-carbon bonds and for functionalizing the molecule.

-

Dehydrocoupling Polymerization: 1,4-Bis(dimethylsilyl)benzene can undergo catalytic cross-dehydrocoupling polymerization with molecules containing labile hydrogens, such as water, alcohols, and amines. This reaction forms the basis for the synthesis of various silphenylene-containing polymers, including poly(silphenylene-siloxane)s.[6]

-

Oxidation: The Si-H bonds can be oxidized to form silanol (Si-OH) groups. The resulting 1,4-bis(hydroxydimethylsilyl)benzene is another important monomer for the synthesis of silicon-containing polymers.[5]

The following diagram illustrates the key reaction pathways of 1,4-Bis(dimethylsilyl)benzene.

Caption: Key reaction pathways of 1,4-Bis(dimethylsilyl)benzene.

Applications in Materials Science

The primary application of 1,4-Bis(dimethylsilyl)benzene is as a monomer in the synthesis of silphenylene-containing polymers. The incorporation of the rigid silphenylene unit into the polymer backbone imparts several desirable properties, including:[5]

-

Enhanced Thermal Stability: The aromatic rings increase the degradation temperature of the polymer.

-

Improved Mechanical Properties: The rigid units contribute to higher tensile strength and modulus.

-

Radiation Resistance: The aromatic structure provides better resistance to high-energy radiation.

These properties make silphenylene-containing polymers suitable for high-performance applications such as specialty elastomers, resins, coatings, and adhesives in the aerospace, electronics, and automotive industries.

Relevance to Drug Development

While there are no direct applications of 1,4-Bis(dimethylsilyl)benzene as a therapeutic agent, its role as a precursor to advanced polymers is of interest to drug development professionals. Polysiloxanes, a class of polymers that can be derived from monomers like 1,4-Bis(dimethylsilyl)benzene, are known for their biocompatibility and are used in various biomedical applications, including:[7]

-

Drug Delivery Systems: Modified polysiloxanes can be used to create matrices for the controlled release of drugs.

-

Medical Devices and Implants: The biocompatibility and durability of silicon-based polymers make them suitable for use in catheters, implants, and other medical devices.[8]

The ability to tailor the properties of silphenylene-containing polymers by incorporating functional groups via the reactive Si-H bonds of 1,4-Bis(dimethylsilyl)benzene opens up possibilities for creating novel biomaterials with specific functionalities for advanced drug delivery systems or medical devices.

Safety and Handling

1,4-Bis(dimethylsilyl)benzene is a combustible liquid and should be handled with appropriate safety precautions.[1]

-

Hazards: It is harmful if swallowed and may cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

Conclusion

1,4-Bis(dimethylsilyl)benzene is a valuable and versatile chemical intermediate with significant applications in materials science. Its unique reactivity, stemming from the presence of two Si-H bonds on a rigid aromatic core, allows for the synthesis of a wide range of functionalized silanes and high-performance silphenylene-containing polymers. While not a drug itself, its role as a monomer for creating biocompatible and tunable polymers makes it a compound of interest for researchers and professionals in the field of drug development who are exploring novel materials for advanced therapeutic and diagnostic applications. This guide provides the foundational technical knowledge for understanding and utilizing this important organosilicon compound.

References

- 1. 1,4-Bis(dimethylsilyl)benzene 97% | 2488-01-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]

- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,4-Bis(dimethylsilyl)benzene(2488-01-9) 1H NMR [m.chemicalbook.com]

1,4-Bis(allyldimethylsilyl)benzene: A Versatile Monomer for Advanced Polysiloxanes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1,4-Bis(allyldimethylsilyl)benzene is a bifunctional organosilicon monomer that holds significant promise for the synthesis of advanced polysiloxanes. The incorporation of the rigid phenylene group into the flexible siloxane backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and valuable optical characteristics. These attributes make polysiloxanes derived from this monomer attractive for a range of high-performance applications, from specialty elastomers and coatings to advanced materials in the biomedical and pharmaceutical fields.

This technical guide provides a comprehensive overview of this compound, covering its synthesis, properties, and its role as a monomer in the production of polysiloxanes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in the development of novel silicon-based materials.

Monomer Synthesis and Properties

The synthesis of this compound is typically achieved through the hydrosilylation of an allyl halide, such as allyl chloride or allyl bromide, with 1,4-bis(dimethylsilyl)benzene in the presence of a platinum catalyst. The precursor, 1,4-bis(dimethylsilyl)benzene, is synthesized from 1,4-dichlorobenzene and dimethylchlorosilane.

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from its structure and the known properties of its precursor and related vinyl-functionalized analogue, 1,4-bis(vinyldimethylsilyl)benzene.

Table 1: Physical and Chemical Properties of 1,4-Bis(dimethylsilyl)benzene (Precursor)

| Property | Value | Reference |

| CAS Number | 2488-01-9 | [1][2] |

| Molecular Formula | C10H18Si2 | [1] |

| Molecular Weight | 194.42 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 220 °C (lit.) | [1] |

| Density | 0.88 g/mL | [1] |

| Refractive Index (n20/D) | 1.50 (lit.) | [1] |

Table 2: Estimated Properties of this compound

| Property | Estimated Value/Characteristic |

| Molecular Formula | C16H26Si2 |

| Molecular Weight | 274.55 g/mol |

| Appearance | Expected to be a colorless liquid |

| Reactivity | The allyl groups are reactive towards hydrosilylation, enabling polymerization and functionalization. |

Experimental Protocols

Synthesis of 1,4-Bis(dimethylsilyl)benzene (Precursor)

A robust method for synthesizing the precursor involves the reaction of 1,4-dichlorobenzene with dimethylchlorosilane using sodium metal as a coupling agent in xylene.[3][4]

Materials:

-

1,4-Dichlorobenzene

-

Dimethylchlorosilane

-

Sodium metal

-

Xylene

-

TDA-1 (phase transfer catalyst)

-

Water (for quenching)

Procedure:

-

In a 1000 mL reaction flask equipped with a stirrer, condenser, and dropping funnel, add 230 g of xylene, 47 g of sodium metal, and 0.37 g of TDA-1.[3][4]

-

Heat the mixture to 100-110 °C with stirring for 1 hour to disperse the sodium, forming a sodium sand.[3][4]

-

Prepare a mixture of 73.5 g of p-dichlorobenzene dissolved in 100 g of xylene and 96.5 g of dimethylchlorosilane.[3][4]

-

Add this mixture dropwise from the dropping funnel to the sodium sand mixture over approximately 5 hours, maintaining the temperature at 100-110 °C.[3][4]

-

After the addition is complete, continue stirring at 100-110 °C for an additional 2 hours.[3][4]

-

Cool the reaction mixture to 5-15 °C and slowly add 280 mL of water to quench the reaction.[3][4]

-

Stir for 1 hour, then allow the phases to separate. Remove the lower aqueous phase.[3][4]

-

The upper organic phase, containing the crude product, is then subjected to vacuum distillation to yield pure 1,4-bis(dimethylsilyl)benzene.[3][4]

Proposed Synthesis of this compound

This protocol is based on general principles of hydrosilylation reactions.

Materials:

-

1,4-Bis(dimethylsilyl)benzene

-

Allyl chloride (or allyl bromide)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1,4-bis(dimethylsilyl)benzene in anhydrous toluene in a reaction flask equipped with a magnetic stirrer and a condenser.

-

Add a catalytic amount of a platinum catalyst (e.g., 10-20 ppm).

-

Slowly add a slight molar excess of allyl chloride to the reaction mixture. The reaction is exothermic.

-

Maintain the reaction temperature in the range of 60-120 °C and monitor the reaction progress by techniques such as FT-IR or NMR spectroscopy, observing the disappearance of the Si-H bond.

-

Once the reaction is complete, the catalyst can be removed by filtration through a short column of activated carbon or silica gel.

-

The solvent and any excess allyl chloride are removed under reduced pressure.

-

The resulting this compound can be further purified by vacuum distillation.

Polymerization of this compound

The allyl groups of this compound serve as reactive sites for polymerization, most commonly through hydrosilylation with a suitable di- or multi-functional hydrosilane or hydropolysiloxane. This allows for the formation of cross-linked polysiloxane networks with tailored properties.

Proposed Hydrosilylation Polymerization

Materials:

-

This compound

-

A di-hydrosilane crosslinker (e.g., 1,4-bis(dimethylsilyl)benzene or a short-chain di-hydropolysiloxane)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

Procedure:

-

In a dry, inert atmosphere, dissolve this compound and the di-hydrosilane crosslinker in anhydrous toluene in stoichiometric amounts.

-

Add a catalytic amount of a platinum catalyst and mix thoroughly.

-

The mixture can then be cast into a mold or coated onto a substrate.

-

Curing is typically achieved by heating the mixture. The curing temperature and time will depend on the specific reactants and catalyst concentration but is often in the range of 80-150 °C.

-

The progress of curing can be monitored by the disappearance of the Si-H and Si-allyl vibrational bands in the FT-IR spectrum.

-

The resulting product is a cross-linked polysiloxane elastomer.

Properties of Polysiloxanes Derived from this compound

The incorporation of the phenylene moiety into the polysiloxane backbone is known to significantly enhance the thermal and mechanical properties of the material. Phenyl-containing polysiloxanes exhibit higher thermal stability compared to conventional polydimethylsiloxanes (PDMS).[5][6] The rigid phenylene unit also contributes to increased tensile strength and modulus.[3]

Table 3: Expected Properties of Polysiloxanes from this compound

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High, with decomposition temperatures potentially exceeding 400 °C in an inert atmosphere. | The presence of the aromatic phenylene group in the polymer backbone enhances thermal stability.[3][5] |

| Mechanical Properties | Increased tensile strength and modulus compared to standard PDMS. | The rigid phenylene units reinforce the flexible siloxane matrix.[3] |

| Optical Properties | Higher refractive index than PDMS. | The phenyl groups increase the molar refractive index.[2] |

| Solvent Resistance | Good resistance to non-polar organic solvents. | The cross-linked network structure and the presence of aromatic groups can reduce swelling in certain solvents. |

| Flexibility at Low Temperatures | Good, although the glass transition temperature may be slightly higher than that of PDMS. | The flexible siloxane linkages are retained, but the rigid phenylene groups can slightly reduce low-temperature flexibility.[2] |

Visualizations

Caption: Synthesis of this compound.

Caption: Polymerization of this compound.

Applications and Future Outlook

Polysiloxanes incorporating this compound are poised for use in a variety of demanding applications. Their enhanced thermal stability and mechanical properties make them suitable for use as high-performance elastomers, sealants, and adhesives in the aerospace, automotive, and electronics industries. In the biomedical and pharmaceutical sectors, these materials could find use as biocompatible coatings for medical devices, in drug delivery systems, and as components of advanced analytical devices. The ability to tune the properties of the final polymer by varying the cross-linking density and the nature of the cross-linking agent provides a high degree of versatility in material design.

Future research is likely to focus on the development of new polymerization techniques to afford greater control over the polymer architecture, leading to materials with even more precisely defined properties. Furthermore, the functionalization of the allyl groups prior to or after polymerization opens up possibilities for the creation of a wide range of functional materials with tailored surface properties and chemical reactivity.

References

- 1. The thermal decomposition of some silphenylene-siloxane polymers - Enlighten Theses [theses.gla.ac.uk]

- 2. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Bis(dimethylsilyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of Silyl-Functionalized Aromatics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of silicon into aromatic frameworks, creating silyl-functionalized aromatics, has emerged as a powerful tool across diverse scientific disciplines. This guide explores the core principles and practical applications of these organosilicon compounds, with a focus on their transformative potential in drug discovery, organic synthesis, and materials science. By leveraging the unique physicochemical properties of silicon, researchers can fine-tune molecular characteristics to enhance therapeutic efficacy, streamline synthetic pathways, and engineer novel materials with superior performance. This document provides a comprehensive overview of the underlying chemistry, detailed experimental methodologies, and a summary of key quantitative data to facilitate the adoption of this versatile technology in research and development.

Core Concepts: The Silicon Advantage in Aromatic Systems

The utility of silyl-functionalized aromatics stems from the fundamental differences between silicon and carbon, despite their proximity in Group 14 of the periodic table. These differences can be rationally exploited in molecular design.[1][2]

-

Larger Atomic Radius: Silicon's larger covalent radius results in approximately 20% longer bond lengths (e.g., C-Si vs. C-C) and altered bond angles.[3][4] This can significantly influence the conformation and steric profile of a molecule, potentially leading to improved pharmacological potency or modified selectivity for a biological target.[4]

-

Increased Lipophilicity: The incorporation of silyl groups generally increases the lipophilicity of a molecule compared to its carbon analog.[3][4] This property can enhance penetration of cell and tissue membranes, a critical factor in drug delivery and bioavailability.[3][4]

-

Metabolic Stability: Strategic replacement of carbon with silicon can block metabolic pathways. Since silicon is not recognized by many metabolic enzymes and cannot form stable double bonds with carbon or oxygen, this "sila-substitution" can prevent the formation of toxic metabolites and improve the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of a drug candidate.[5]

-

Electronic Effects: Silyl groups can act as electron-withdrawing groups in aromatic systems, which can influence the electronic properties of organic semiconductors and aid in the photostability of materials.[6]

-

Enhanced Hydrogen Bonding: Silanols (R₃Si-OH), the silicon analogs of alcohols, are more acidic and have enhanced hydrogen-bonding capabilities compared to their carbon counterparts.[2][3] This makes them particularly interesting isosteres for applications where hydrogen bond donation is crucial for biological activity.[2]

Carbon-Silicon Bioisosterism: A Key Strategy

Bioisosterism, the replacement of an atom or group with another that has similar properties, is a cornerstone of medicinal chemistry.[1][7] The "carbon-silicon switch" is a powerful bioisosteric strategy used to modulate the physicochemical and drug-like properties of a molecule.[1][7] The goal is to enhance biological and pharmacological properties, such as efficacy, selectivity, and bioavailability, without drastically altering the core chemical structure.[7] This approach can be used to optimize lead compounds, reduce toxicity, and even create new intellectual property.[1]

Figure 1: Carbon-Silicon bioisosterism workflow in drug design.

Applications in Drug Discovery and Development

The unique properties of silicon make silyl-functionalized aromatics highly valuable in medicinal chemistry for optimizing drug candidates.[3][8]

Modulating ADMET Properties

The introduction of silicon into a drug scaffold can significantly improve its ADMET profile.[7]

-

Metabolism: Replacing a metabolically labile carbon atom with silicon can block undesirable metabolic pathways, potentially extending the drug's half-life and reducing the formation of toxic byproducts.[5]

-

Distribution: Increased lipophilicity from silyl groups can enhance a compound's ability to cross biological membranes, including the blood-brain barrier, thereby improving its distribution to target tissues.[4]

-

Toxicity: By altering metabolic routes, sila-substitution can mitigate toxicity issues associated with the parent carbon-based drug.[1]

Silyl Ethers in Prodrug Strategies

Silyl ethers are frequently used as prodrugs, particularly for compounds containing hydroxyl groups.[3][9] The Si-O bond is thermodynamically stable but can be designed to be kinetically labile under specific physiological conditions, such as the acidic environment of the stomach.[3][9] This allows for controlled release of the active drug molecule. The rate of hydrolysis can be tuned by varying the steric bulk of the substituents on the silicon atom.[3][10]

Silanols as Carbinol Isosteres

Silanols (R₃Si-OH) serve as effective isosteres for carbinols (R₃C-OH). Due to the higher polarity of the Si-O bond, silanols are stronger hydrogen bond donors than their carbon analogs.[2] This can lead to enhanced binding affinity with biological targets and improved biochemical potency.[2] For instance, silanol analogs of the serotonin/noradrenaline reuptake inhibitor venlafaxine have been systematically evaluated to explore these medicinal features.[3]

Applications in Organic Synthesis

Silyl-functionalized aromatics, particularly silyl ethers, are indispensable tools in modern organic synthesis.

Silyl Ethers as Protecting Groups

Silyl ethers are one of the most common protecting groups for alcohols.[10][11][12] Their popularity is due to several factors:

-

Ease of Formation: They are readily formed by reacting an alcohol with a silyl halide in the presence of a base.[13]

-

Stability: The O-Si bond is stable to a wide range of reaction conditions that would affect a free hydroxyl group, including strongly basic reagents (like Grignards), many oxidizing agents, and some reducing agents.[11][13]

-

Selective Removal (Deprotection): They can be removed under mild and specific conditions, typically using a fluoride ion source (like tetra-n-butylammonium fluoride, TBAF) or acidic conditions.[10][13] The exceptional strength of the Si-F bond makes this cleavage highly selective.[13]

The stability of silyl ethers can be tuned by altering the steric bulk of the substituents on the silicon atom, allowing for orthogonal protection strategies in the synthesis of complex molecules.[10]

Figure 2: Experimental workflow for using silyl ethers as protecting groups.

Synthesis of Arylsilanes

The direct silylation of aromatic C–H bonds is a highly efficient method for creating arylsilanes. Catalysts based on iridium and rhodium have been developed for this purpose. These methods offer high selectivity and can be applied to electron-rich arenes and those containing sensitive functional groups, providing a powerful route to novel silyl-functionalized aromatic compounds.

Applications in Materials Science

The unique electronic and physical properties of silyl-functionalized aromatics make them valuable components in advanced materials, especially in the field of organic electronics.[14]

Organic Semiconductors

Silylethynyl substituents have become a key feature in the design of high-performance organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6][15] The inclusion of silyl groups offers several advantages:

-

Solubility and Stability: They impart solubility, which is crucial for solution-based processing and printing of electronic circuits, and enhance the photostability of the material.[6][14]

-

Solid-State Packing: The size and shape of the silyl group can be controlled to engineer the solid-state packing of the aromatic cores, which is critical for efficient charge transport.[6]

-

Tuning Electronic Properties: As electron-withdrawing groups, silyl substituents can modulate the molecular orbital energies of the semiconductor, allowing for fine-tuning of its optoelectronic properties.[6]

Figure 3: Logical flow of silyl-functionalization's impact on organic electronics.

Functionalized Silica Surfaces

Silica surfaces contain active silanol groups (Si-OH) that can be chemically modified by grafting organosilanes.[16] By using silyl-functionalized aromatics, the polarity and chemical properties of the silica surface can be precisely controlled.[16] This is widely used in:

-

Chromatography: Creating stationary phases with specific selectivities for separating complex mixtures.

-

Heterogeneous Catalysis: Immobilizing catalytic species onto a solid support.

-

Scavengers: Designing materials that can selectively bind and remove impurities, such as excess reagents or metal catalysts, from reaction mixtures.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of silyl-functionalized compounds.

Table 1: Comparison of Physicochemical Properties (Carbon vs. Silicon)

| Property | Carbon Analog (C-X) | Silicon Analog (Si-X) | Potential Benefit of Silicon | Reference |

| Covalent Radius | ~77 pm | ~111 pm | Influences molecular shape and steric interactions | [3] |

| Bond Length (vs. C) | C-C: ~1.54 Å | C-Si: ~1.87 Å | Alters molecular conformation and reactivity | [3][4] |

| Lipophilicity | Lower | Higher | Enhances cell membrane permeability | [3][4] |

| H-Bond Acidity | R₃C-OH (Alcohol) | R₃Si-OH (Silanol) is more acidic | Stronger hydrogen bond donation, improved potency | [2][3] |

Table 2: Relative Stability of Common Silyl Ether Protecting Groups to Hydrolysis

| Silyl Group | Abbreviation | Relative Rate (Acidic Media) | Relative Rate (Basic Media) | Reference |

| Trimethylsilyl | TMS | 1 | 1 | [10] |

| Triethylsilyl | TES | 64 | 10-100 | [10] |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | [10] |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | [10] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | [10] |

Note: Larger numbers indicate greater stability (slower rate of hydrolysis).

Experimental Protocols

General Protocol for Silylation of Alcohols (Silyl Ether Formation)

This protocol is based on the reliable Corey procedure, suitable for protecting primary and secondary alcohols.

Materials:

-

Alcohol substrate

-

Silyl Chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in a minimal amount of anhydrous DMF in a dry, inert atmosphere (e.g., nitrogen or argon) flask.

-

Add the silyl chloride (1.1 eq.) to the solution at room temperature. The reaction is typically rapid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). For primary alcohols, the reaction is often complete in less than an hour. Hindered alcohols may require longer reaction times or gentle heating.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine to remove DMF and imidazole salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reference for procedure:[10]

General Protocol for Deprotection of Silyl Ethers using Fluoride

This method is effective for cleaving most silyl ethers, especially sterically hindered ones like TBS, TIPS, and TBDPS.

Materials:

-

Silyl ether substrate

-

Tetrabutylammonium fluoride (TBAF), typically a 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

Procedure:

-

Dissolve the silyl ether substrate (1.0 eq.) in anhydrous THF in a flask.

-

Add the TBAF solution (1.1 - 1.5 eq.) dropwise to the solution at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from minutes to several hours depending on the stability of the silyl ether.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Reference for procedure:[10][13]

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Always consult primary literature and adhere to proper laboratory safety procedures.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is special about silicon in functionalised organic semiconductors? - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00447F [pubs.rsc.org]

- 7. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Electronics [sigmaaldrich.com]

- 15. ossila.com [ossila.com]

- 16. silicycle.com [silicycle.com]

Methodological & Application

Application Notes and Protocols: 1,4-Bis(allyldimethylsilyl)benzene in Hydrosilylation Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(allyldimethylsilyl)benzene in hydrosilylation polymerization for the synthesis of advanced silicon-containing polymers. The content includes a proposed synthesis of the monomer, a detailed polymerization protocol, and potential applications of the resulting polymers.

Introduction

Hydrosilylation polymerization is a powerful and versatile method for the synthesis of organosilicon polymers. This addition reaction, typically catalyzed by transition metal complexes, involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene. This compound is a useful monomer in this process, as its two terminal allyl groups can react with a variety of monomers containing Si-H functionalities. The rigid phenylene group in the backbone of the resulting polymers imparts enhanced thermal stability and mechanical strength compared to traditional polysiloxanes. These characteristics make them promising materials for applications in specialty coatings, adhesives, and as matrices for composites.

Synthesis of this compound

A plausible synthetic route to this compound involves a Grignard reaction followed by reaction with allyldimethylchlorosilane. The following is a representative protocol.

Experimental Protocol: Synthesis of this compound

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

Reaction with Allyldimethylchlorosilane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of allyldimethylchlorosilane in anhydrous THF dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Hydrosilylation Polymerization

The hydrosilylation polymerization of this compound with a di-hydrosilane comonomer, such as 1,4-Bis(dimethylsilyl)benzene, yields a polycarbosilane with alternating phenylene and silane units. A variety of catalysts can be employed, with platinum-based catalysts like Karstedt's catalyst being highly effective. Metal-free catalysis with borane compounds has also been reported for similar systems.

Experimental Protocol: Hydrosilylation Polymerization

-

Monomer and Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and an equimolar amount of a di-hydrosilane comonomer (e.g., 1,4-Bis(dimethylsilyl)benzene) in anhydrous toluene.

-

Catalyst Addition: To the stirred monomer solution, add a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst, typically 1-10 ppm of platinum relative to the monomers).

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the polymerization by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band of the allyl group (around 1640 cm⁻¹).

-

Polymer Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. The polymer can be isolated by precipitation into a non-solvent such as methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Data Presentation

The following tables summarize typical experimental parameters and expected properties for polymers synthesized via hydrosilylation of this compound. The data is based on analogous polymer systems and should be considered as a starting point for optimization.

Table 1: Representative Hydrosilylation Polymerization Parameters

| Parameter | Value |

| Monomer 1 | This compound |

| Monomer 2 | 1,4-Bis(dimethylsilyl)benzene |

| Monomer Ratio | 1:1 |

| Catalyst | Karstedt's Catalyst |

| Catalyst Loading | 5 ppm Pt |

| Solvent | Toluene |

| Concentration | 1.0 M |

| Temperature | 90 °C |

| Reaction Time | 24 h |

Table 2: Expected Properties of the Resulting Polymer

| Property | Expected Value |

| Molecular Weight (Mw) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temp. (Tg) | 50 - 100 °C |

| Thermal Decomposition Temp. | > 350 °C |

| Appearance | White to off-white solid |

Visualizations

The following diagrams illustrate the synthesis of the monomer, the polymerization process, and a general experimental workflow.

Caption: Synthesis of this compound.

Caption: Hydrosilylation polymerization reaction.

Caption: General experimental workflow.

Application Notes and Protocols for Platinum-Catalyzed Crosslinking with 1,4-Bis(allyldimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the platinum-catalyzed crosslinking of silicone polymers using 1,4-Bis(allyldimethylsilyl)benzene. This crosslinker is a key component in the formulation of various silicone-based materials, including adhesives, coatings, and materials for drug development.[1] The platinum-catalyzed hydrosilylation reaction forms the basis of the crosslinking (curing) process for many silicone polymers.[2]

Introduction

Platinum-catalyzed hydrosilylation is a widely utilized chemical reaction in organosilicon chemistry for the formation of silicon-carbon bonds.[2] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (C=C) in the presence of a platinum catalyst.[2] this compound serves as a difunctional crosslinking agent, where its two allyl groups can react with Si-H functionalities present in a polymer backbone, leading to the formation of a crosslinked network. This process is fundamental in the curing of silicone elastomers and gels.

The general scheme for this reaction is the addition of a silyl hydride to an alkene, which is effectively catalyzed by platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex).[2]

Reaction Mechanism: Hydrosilylation

The most commonly accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of the hydride-functionalized silicone polymer adds to the platinum(0) catalyst, forming a platinum(II) intermediate.

-

Olefin Coordination: The allyl group of this compound coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond.

-

Reductive Elimination: The final crosslinked product is formed by the reductive elimination of the platinum catalyst, which can then re-enter the catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Silicone Elastomers with 1,4-Bis(allyldimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of silicone elastomers utilizing 1,4-Bis(allyldimethylsilyl)benzene as a crosslinking agent. The incorporation of this aromatic crosslinker into the polysiloxane network is anticipated to enhance the thermal stability and mechanical properties of the resulting elastomer. These materials are of significant interest for applications requiring robust and high-performance elastomeric components, particularly in the pharmaceutical and biomedical fields for devices and drug delivery systems. This document outlines the synthesis of the crosslinker, the subsequent hydrosilylation reaction to form the elastomer, and the expected material properties based on analogous systems.

Introduction

Silicone elastomers are widely used in various high-technology sectors, including the medical and pharmaceutical industries, due to their biocompatibility, chemical inertness, and tunable mechanical properties. The performance of these elastomers is largely dictated by the nature of the crosslinks within the polymer network. Traditional crosslinking strategies often yield materials with limitations in thermal stability.

The introduction of rigid aromatic moieties, such as a phenylene group, into the siloxane backbone can significantly enhance the thermal and mechanical properties of the resulting elastomer. This compound is a promising crosslinking agent for this purpose. Its bifunctional allyl groups can readily participate in platinum-catalyzed hydrosilylation reactions with hydride-terminated or hydride-containing polysiloxanes, forming stable carbon-silicon crosslinks. The central phenylene group imparts rigidity and thermal stability to the network.

These enhanced properties make silphenylene-containing silicone elastomers suitable for demanding applications, such as high-temperature seals, gaskets, and advanced drug delivery matrices where controlled release and material integrity at elevated temperatures are crucial.

Synthesis Pathway

The overall synthesis of silicone elastomers with this compound involves a two-step process. First, the synthesis of the precursor, 1,4-Bis(dimethylsilyl)benzene. The second step is the hydrosilylation reaction between a hydride-functional polysiloxane and the allyl-functional crosslinker, this compound.

Caption: Overall workflow for the synthesis of silicone elastomers.

Experimental Protocols

Synthesis of 1,4-Bis(dimethylsilyl)benzene (Precursor)

This protocol is adapted from established methods for the synthesis of di-silyl-aryl compounds.[1][2]

Materials:

-

1,4-Dichlorobenzene

-

Magnesium turnings

-

Dimethylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Water

-

Standard glassware for Grignard reaction (three-neck flask, reflux condenser, dropping funnel, mechanical stirrer)

Procedure:

-

In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1,4-dichlorobenzene in anhydrous THF and add it to the dropping funnel.

-

Slowly add the 1,4-dichlorobenzene solution to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Add dimethylchlorosilane dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.[3]

-

Cool the reaction mixture and quench by carefully adding water, followed by a dilute solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 1,4-Bis(dimethylsilyl)benzene as a colorless liquid.[1]

Proposed Synthesis of this compound (Crosslinker)

Synthesis of Silicone Elastomer via Hydrosilylation

This protocol is based on general procedures for the platinum-catalyzed hydrosilylation of silicone polymers.[3][4]

Materials:

-

Hydride-terminated polydimethylsiloxane (PDMS-H, viscosity and molecular weight to be chosen based on desired elastomer properties)

-

This compound

-

Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex in xylene)

-

Toluene (optional, as a solvent to reduce viscosity)

Procedure:

-

In a clean, dry container, accurately weigh the hydride-terminated polydimethylsiloxane.

-

If necessary, dissolve the PDMS-H in a minimal amount of dry toluene to facilitate mixing.

-

Calculate the required amount of this compound to achieve the desired molar ratio of Si-H to allyl groups. A common starting point is a 1:1 molar ratio.

-

Add the this compound to the PDMS-H solution and mix thoroughly.

-

Add the platinum catalyst solution dropwise while stirring. A typical catalyst concentration is in the range of 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.

-

Continue mixing for 5-10 minutes to ensure homogeneous distribution of the catalyst.

-

Pour the mixture into a mold of the desired shape.

-

Cure the mixture in an oven. A typical curing schedule is 60-80°C for 2-4 hours.[3] The optimal curing time and temperature should be determined experimentally.

-

After curing, allow the elastomer to cool to room temperature before demolding.

-

For some applications, a post-curing step at a higher temperature (e.g., 150°C) for several hours may be beneficial to ensure complete reaction and remove any volatile components.

Caption: Experimental workflow for the hydrosilylation curing process.

Expected Material Properties and Characterization

The incorporation of the this compound crosslinker is expected to result in a silicone elastomer with enhanced thermal stability and potentially higher modulus compared to elastomers crosslinked with aliphatic linkers.

Data Presentation

The following tables present expected ranges for the properties of silphenylene-containing silicone elastomers based on available literature for analogous materials. Actual values will depend on the specific molecular weight of the PDMS precursor and the crosslink density.

Table 1: Expected Mechanical Properties of Silphenylene-Containing Silicone Elastomers

| Property | Expected Value Range |

| Tensile Strength (MPa) | 3 - 8 |

| Elongation at Break (%) | 100 - 400 |

| Young's Modulus (MPa) | 1 - 5 |

| Hardness (Shore A) | 30 - 60 |

Table 2: Expected Thermal Properties of Silphenylene-Containing Silicone Elastomers

| Property | Expected Value Range |

| Decomposition Temperature (TGA, 5% weight loss) | > 400 °C in Nitrogen |

| Glass Transition Temperature (DSC) | -120 to -100 °C |

Characterization Methods

-

Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the allyl group, confirming the progress of the hydrosilylation reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized crosslinker and the final elastomer. ²⁹Si NMR is particularly useful for analyzing the silicon environments and confirming crosslinking.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation profile of the elastomer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to investigate any melting or crystallization behavior.

-

Mechanical Testing (e.g., Tensile Testing): To measure the tensile strength, elongation at break, and Young's modulus of the cured elastomer according to ASTM standards.

-

Rheometry: To study the curing kinetics and the viscoelastic properties of the elastomer.

Signaling Pathways and Logical Relationships

The core of this synthesis is the platinum-catalyzed hydrosilylation reaction. The generally accepted Chalk-Harrod mechanism provides a logical framework for understanding this process.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

The synthesis of silicone elastomers crosslinked with this compound offers a promising route to materials with enhanced thermal and mechanical properties. While a direct, detailed protocol for the synthesis of the crosslinker and its use in elastomer formation is not widely published, the protocols provided herein, based on established chemical principles and analogous reactions, offer a strong starting point for researchers. The expected improvements in material properties make these elastomers attractive candidates for advanced applications in the pharmaceutical and drug development fields. Further optimization of the reaction conditions and a thorough characterization of the final materials are recommended to fully realize their potential.

References

Application Notes & Protocols: 1,4-Bis(allyldimethylsilyl)benzene as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and established protocols specifically for 1,4-Bis(allyldimethylsilyl)benzene as a polymer crosslinking agent are not widely available in peer-reviewed literature. The following application notes and protocols are based on the general principles of hydrosilylation chemistry and are intended to serve as a comprehensive guide for researchers to develop their own specific applications.

Introduction

This compound is a specialized organosilicon compound featuring a rigid phenylene core flanked by two allyldimethylsilyl groups. The terminal allyl groups (C=C) make it an effective crosslinking agent for polymers that contain reactive silicon-hydride (Si-H) functionalities.

The primary mechanism of crosslinking is the platinum-catalyzed hydrosilylation reaction, where the Si-H groups of a polymer backbone add across the allyl double bonds of the crosslinker. This forms stable silicon-carbon (Si-C) linkages, creating a three-dimensional polymer network. The incorporation of the rigid aromatic core from this compound into the polymer network is expected to enhance thermal stability, radiation resistance, and mechanical properties compared to more flexible aliphatic crosslinkers.[1]

Key Features:

-

Structure: Rigid aromatic core with two reactive allyl groups.

-

Crosslinking Mechanism: Primarily through platinum-catalyzed hydrosilylation.

-

Compatible Polymers: Polymers functionalized with Si-H groups, such as poly(methylhydrosiloxane) (PMHS) and its copolymers.

-

Potential Applications: High-performance elastomers, sealants, adhesives, coatings, and matrix materials for composites where enhanced thermal and mechanical stability are required.[1]

Mechanism of Action: Hydrosilylation Crosslinking

The crosslinking process relies on the hydrosilylation reaction, a fundamental process in silicone chemistry.[2] A platinum complex, such as Karstedt's catalyst, is typically used to catalyze the addition of a Si-H bond across the carbon-carbon double bond of the allyl group.

The reaction proceeds without the generation of by-products, making it an efficient method for network formation. The rigid 1,4-phenylene spacer between the reactive sites ensures that the crosslinks are well-defined and can impart significant structural integrity to the final material.

Figure 1: General mechanism of hydrosilylation crosslinking.

Illustrative Data Presentation

While specific quantitative data for this crosslinker is scarce, experiments would typically involve evaluating the effect of the crosslinker concentration on the final properties of the material. The data would be presented in tables for clear comparison.

Table 1: Illustrative Thermal Properties of a Crosslinked Polysiloxane (Note: These are example values to illustrate data presentation format.)